molecular formula C16H18O5 B12524975 Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester CAS No. 803686-20-6

Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester

Cat. No.: B12524975
CAS No.: 803686-20-6
M. Wt: 290.31 g/mol
InChI Key: LKEJVNRHIAUQPU-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester is a chemical compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester typically involves the esterification of butanoic acid with an alcohol in the presence of an acid catalyst. . The reaction conditions usually include heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-tumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester is unique due to the presence of the benzofuran moiety, which imparts distinct biological activities and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

CAS No.

803686-20-6

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

ethyl 4-[(2-acetyl-1-benzofuran-7-yl)oxy]butanoate

InChI

InChI=1S/C16H18O5/c1-3-19-15(18)8-5-9-20-13-7-4-6-12-10-14(11(2)17)21-16(12)13/h4,6-7,10H,3,5,8-9H2,1-2H3

InChI Key

LKEJVNRHIAUQPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC2=C1OC(=C2)C(=O)C

Origin of Product

United States

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